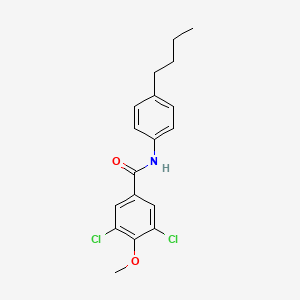![molecular formula C18H26N2O B4985674 N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide, also known as LQM-178, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptor, N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide may reduce neuronal excitability and exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, it has been found to modulate the activity of several ion channels, including calcium and potassium channels. These effects may contribute to its therapeutic potential in the treatment of epilepsy, pain, and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, it has been found to exhibit low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide and its potential therapeutic applications in various neurological disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is a complex process that involves several steps. The synthesis begins with the condensation of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitro-1-(cyclohexylmethyl) cyclohexanol. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)cyclohexanol. The next step involves the reaction of the intermediate with 4-chloroacetophenone in the presence of a base to form N-[4-(cyclohexylmethyl)phenyl]acetamide. Finally, the cyclohexyl group is hydrogenated using a palladium catalyst to obtain N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been found to have potential in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-17-10-8-15(9-11-17)13-20-12-4-6-16-5-2-3-7-18(16)20/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOILQJGGWAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)

![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)


![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)